

A Spectroscopic Guide to the Characterization of 3-Methylaminopiperidine Dihydrochloride

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Compound of Interest

Compound Name: 3-Methylaminopiperidine
dihydrochloride

Cat. No.: B165135

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-Methylaminopiperidine dihydrochloride** (CAS 127294-77-3), a key intermediate in pharmaceutical research and development.^[1] Given the limited availability of published experimental spectra for this specific molecule, this document synthesizes predicted data, analysis of analogous compounds, and established spectroscopic principles to serve as a robust reference for researchers, scientists, and drug development professionals. The methodologies and interpretations presented herein are designed to ensure scientific integrity and provide a self-validating framework for the structural elucidation of this compound.

Introduction: The Significance of 3-Methylaminopiperidine Dihydrochloride

3-Methylaminopiperidine dihydrochloride is a versatile building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents, particularly in the fields of neuropharmacology and analgesics.^[1] Its piperidine scaffold is a common motif in a wide range of biologically active molecules. The dihydrochloride salt form enhances its stability and solubility in aqueous media, making it amenable to various synthetic and analytical procedures.
^[1]

Accurate structural confirmation is a critical first step in any research endeavor involving this compound. This guide details the expected outcomes from three core analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **3-Methylaminopiperidine dihydrochloride**, both ^1H and ^{13}C NMR are essential for unambiguous structural confirmation. The dihydrochloride nature of the salt means both the piperidine ring nitrogen and the methylamino nitrogen will be protonated, significantly influencing the chemical shifts of adjacent protons and carbons.

Predicted ^1H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons, their electronic environments, and their connectivity through spin-spin coupling.

Predicted ^1H NMR Data (D₂O, 400 MHz)

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H3	3.5 - 3.7	m	-
H2eq, H6eq	3.3 - 3.5	m	-
H2ax, H6ax	3.0 - 3.2	m	-
CH ₃	2.8 - 2.9	s	-
H5eq	2.1 - 2.3	m	-
H4eq	1.9 - 2.1	m	-
H5ax	1.7 - 1.9	m	-
H4ax	1.6 - 1.8	m	-

Note: These are estimated values. Actual chemical shifts can vary based on solvent and concentration.

Interpretation and Rationale:

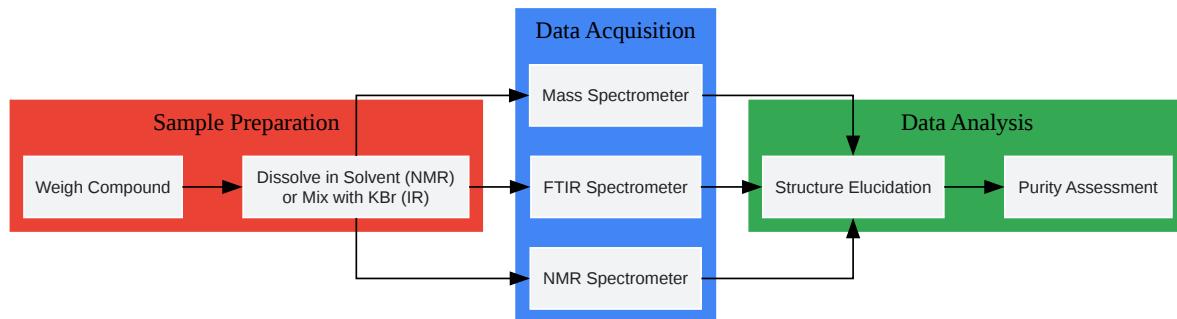
- Downfield Shifts: The protons on carbons adjacent to the protonated nitrogens (H2, H3, and H6) are expected to be the most downfield due to the electron-withdrawing inductive effect of the -NH_2^+ group.
- Methyl Group: The methyl protons (CH_3) will appear as a singlet, shifted downfield due to the adjacent protonated nitrogen.
- Complex Multiplicity: The piperidine ring protons will exhibit complex splitting patterns (multiplets) due to both geminal and vicinal coupling. The axial and equatorial protons on the same carbon are diastereotopic and will have different chemical shifts.
- Solvent Choice: D_2O is a common solvent for hydrochloride salts. The acidic N-H protons will exchange with deuterium and will likely not be observed, or will appear as a very broad signal.

Experimental Protocol: ^1H NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **3-Methylaminopiperidine dihydrochloride** in approximately 0.7 mL of deuterium oxide (D_2O). Ensure the sample is fully dissolved.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- Data Acquisition:
 - Tune and shim the spectrometer to the D_2O lock signal.
 - Acquire a standard one-dimensional ^1H spectrum.
 - Typical parameters: 16-32 scans, spectral width of 12-15 ppm, relaxation delay of 1-2 seconds.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase correct the spectrum.
 - Calibrate the chemical shift scale to the residual solvent peak (HDO , typically ~ 4.79 ppm).

- Integrate the signals to determine proton ratios.

Diagram: ^1H NMR Assignments



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Caption: General workflow for spectroscopic analysis of a chemical compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For **3-Methylaminopiperidine dihydrochloride**, electrospray ionization (ESI) is a suitable technique.

Predicted Mass Spectrometry Data (ESI+)

The analysis will detect the cationic form of the molecule after the loss of the two HCl adducts.

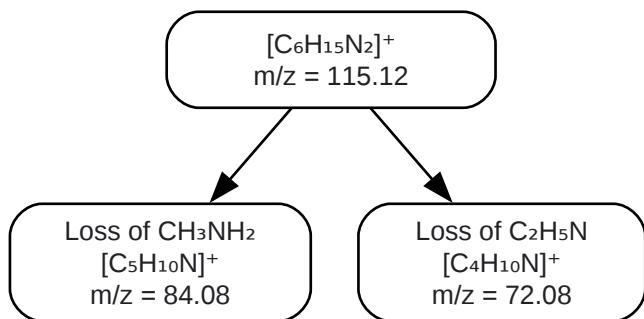
Adduct	Formula	Calculated m/z
$[\text{M}+\text{H}]^+$	$[\text{C}_6\text{H}_{15}\text{N}_2]^+$	115.1230

Note: The mass observed is for the free base protonated, $\text{C}_6\text{H}_{14}\text{N}_2 + \text{H}^+$.

Interpretation and Rationale:

- Molecular Ion: In positive ion mode ESI-MS, the base peak is expected to be the protonated molecule $[M+H]^+$ at an m/z of approximately 115.12. [2]High-resolution mass spectrometry (HRMS) would confirm the elemental composition ($C_6H_{15}N_2$) by providing a highly accurate mass measurement.
- Fragmentation: While ESI is a soft ionization technique, some fragmentation may occur. Common fragmentation pathways for piperidines involve ring-opening and loss of small neutral molecules.

Diagram: Predicted MS Fragmentation



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Caption: Plausible fragmentation pathways for the protonated molecule.

Experimental Protocol: Mass Spectrometry (ESI-MS)

- Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or a water/acetonitrile mixture.
- Instrumentation: An electrospray ionization mass spectrometer (e.g., Q-TOF or Orbitrap for HRMS).
- Data Acquisition:
 - Infuse the sample solution directly into the ESI source.
 - Acquire data in positive ion mode over a mass range of m/z 50-500.

- Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow) to maximize the signal of the ion of interest.
- Data Processing:
 - Analyze the resulting mass spectrum to identify the m/z of the molecular ion.
 - If using HRMS, use the instrument software to calculate the elemental composition from the accurate mass.

Conclusion

The structural identity of **3-Methylaminopiperidine dihydrochloride** can be confidently established through a combination of NMR, IR, and MS techniques. NMR spectroscopy provides the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (specifically the amine salt), and mass spectrometry verifies the molecular weight and elemental composition. The predicted data and protocols in this guide offer a comprehensive framework for researchers to acquire and interpret the necessary spectroscopic information, ensuring the identity and purity of this important synthetic intermediate.

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